molecular formula C9H11N2O4- B14801356 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester

1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester

Cat. No.: B14801356
M. Wt: 211.19 g/mol
InChI Key: MBOVQMUHVMCMPG-UHFFFAOYSA-M
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Description

1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C9H12N2O4. It is commonly used in the preparation of tricyclic P13K inhibitor compounds . This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

The synthesis of 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester involves several steps. One common method includes the reaction of pyrazole with appropriate carboxylic acid derivatives under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.

    Biology: This compound is utilized in the study of biological pathways and enzyme interactions.

    Medicine: It plays a role in the development of pharmaceutical compounds, particularly in the synthesis of P13K inhibitors which are used in cancer research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. It acts by inhibiting specific pathways, such as the P13K pathway, which is crucial in cell growth and survival . The compound binds to the active sites of enzymes, blocking their activity and thereby exerting its effects.

Comparison with Similar Compounds

1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of P13K inhibitors and its role in various chemical reactions.

Properties

Molecular Formula

C9H11N2O4-

Molecular Weight

211.19 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-6(4-10-11)7(12)13/h4-5H,1-3H3,(H,12,13)/p-1

InChI Key

MBOVQMUHVMCMPG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C(=O)[O-]

Origin of Product

United States

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